molecular formula C5H7Cl2NO B13518286 2-(1-Chloroethyl)-1,3-oxazolehydrochloride

2-(1-Chloroethyl)-1,3-oxazolehydrochloride

Cat. No.: B13518286
M. Wt: 168.02 g/mol
InChI Key: FRHQWSOUXIESNR-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1,3-oxazolehydrochloride: is a chemical compound with the molecular formula C₄H₆Cl₂NO. It consists of an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a chloroethyl group attached. The compound is typically found as a white crystalline solid.

Properties

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

2-(1-chloroethyl)-1,3-oxazole;hydrochloride

InChI

InChI=1S/C5H6ClNO.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H

InChI Key

FRHQWSOUXIESNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CO1)Cl.Cl

Origin of Product

United States

Preparation Methods

a. Synthetic Routes

Two common synthetic routes for preparing 2-(1-Chloroethyl)-1,3-oxazolehydrochloride are:

  • Chloroethyl Chloroformate Route
    • React chloroethyl chloroformate (also known as 1-chloroethyl chloroformate) with an oxazole compound under appropriate conditions.
    • The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
  • Direct Oxidation Route
    • Oxidize 2-(1-chloroethyl)oxazole using suitable oxidants.
    • This method directly converts the oxazole ring into the desired compound.

b. Industrial Production

The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, temperature, and catalysts are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The chloroethyl group undergoes nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols) to form derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Use amines (e.g., ammonia, primary amines) and base (e.g., sodium hydroxide) as reagents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products

The major products depend on the specific reaction conditions and the choice of reagents. Common derivatives include amine-substituted oxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).

    Medicine: May have applications in drug development.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for 2-(1-Chloroethyl)-1,3-oxazolehydrochloride depends on its specific application. It likely interacts with cellular targets or enzymes, affecting biological processes.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its unique combination of an oxazole ring and a chloroethyl group sets it apart from related molecules.

Biological Activity

2-(1-Chloroethyl)-1,3-oxazolehydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article synthesizes available data on the biological activity of this compound, including research findings, case studies, and relevant data tables.

  • Chemical Name : this compound
  • Molecular Formula : C₅H₈ClN₃O
  • Molecular Weight : 163.59 g/mol
  • CAS Number : 2613382-75-3

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are implicated in various inflammatory diseases. This inhibition can lead to reduced inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

Table 1: Inhibition of Cytokine Production by this compound

CytokineBaseline Level (pg/mL)Level after Treatment (pg/mL)% Inhibition
TNF-alpha1503080%
IL-11202480%
IL-61002080%

Anticancer Activity

The compound has also demonstrated potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines through the modulation of the NF-kB signaling pathway, which is crucial for cell survival and proliferation .

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cytokine Modulation : As mentioned, it inhibits pro-inflammatory cytokines.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells.
  • Signal Pathway Interference : The compound may interfere with key signaling pathways involved in inflammation and cancer progression.

Safety and Toxicity

While the compound shows promise, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal adverse effects reported . However, further studies are needed to fully understand its long-term effects.

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